molecular formula C14H24N4 B15127894 N-Methyl-3-((methyl[(1-methylpyrrolidin-3-YL)methyl]amino)methyl)pyridin-+

N-Methyl-3-((methyl[(1-methylpyrrolidin-3-YL)methyl]amino)methyl)pyridin-+

Cat. No.: B15127894
M. Wt: 248.37 g/mol
InChI Key: HJBHRABPZGGFQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-3-((methyl[(1-methylpyrrolidin-3-YL)methyl]amino)methyl)pyridin-+ is a complex organic compound with a unique structure that includes a pyridine ring and a pyrrolidine moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-3-((methyl[(1-methylpyrrolidin-3-YL)methyl]amino)methyl)pyridin-+ typically involves the reaction of pyridine derivatives with methylated pyrrolidine. One common method includes the use of 1,4-dichloro-2-butanol and monomethylamine, which are reacted under controlled conditions to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-((methyl[(1-methylpyrrolidin-3-YL)methyl]amino)methyl)pyridin-+ undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various amines .

Scientific Research Applications

N-Methyl-3-((methyl[(1-methylpyrrolidin-3-YL)methyl]amino)methyl)pyridin-+ has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-3-((methyl[(1-methylpyrrolidin-3-YL)methyl]amino)methyl)pyridin-+ involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate neurotransmitter release and uptake, influencing various physiological processes. The pathways involved include the activation or inhibition of specific signaling cascades, leading to changes in cellular function .

Comparison with Similar Compounds

Similar Compounds

  • N-Methylpyrrolidine
  • 1-Methyl-3-pyrrolidinol
  • Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-

Uniqueness

N-Methyl-3-((methyl[(1-methylpyrrolidin-3-YL)methyl]amino)methyl)pyridin-+ is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C14H24N4

Molecular Weight

248.37 g/mol

IUPAC Name

N-methyl-3-[[methyl-[(1-methylpyrrolidin-3-yl)methyl]amino]methyl]pyridin-2-amine

InChI

InChI=1S/C14H24N4/c1-15-14-13(5-4-7-16-14)11-18(3)10-12-6-8-17(2)9-12/h4-5,7,12H,6,8-11H2,1-3H3,(H,15,16)

InChI Key

HJBHRABPZGGFQY-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC=N1)CN(C)CC2CCN(C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.